REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>N1C=CC=CC=1>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[NH2:8])(=[O:18])=[O:17])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
56.13 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
73.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
Subsequently, the mixture was stirred at 10° C. or lower for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
to dissolve the compound
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice-water bath, so that the temperature inside the reaction mixture
|
Type
|
CUSTOM
|
Details
|
became 2-3° C
|
Type
|
CUSTOM
|
Details
|
70 minutes
|
Duration
|
70 min
|
Type
|
CUSTOM
|
Details
|
The flask was removed from the ice-water bath
|
Type
|
CUSTOM
|
Details
|
returned to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent, pyridine, was removed with an aspirator under reduced pressure at 50° C.
|
Type
|
ADDITION
|
Details
|
the residue was diluted in ethyl acetate (1 L)
|
Type
|
CUSTOM
|
Details
|
separating funnel
|
Type
|
ADDITION
|
Details
|
water (0.5 L) and an adequate volume of a 2N hydrochloride solution were added
|
Type
|
ADDITION
|
Details
|
The volume of the 2N hydrochloride solution to be added
|
Type
|
EXTRACTION
|
Details
|
The washing solution was extracted with ethyl acetate (0.3 L×2)
|
Type
|
WASH
|
Details
|
The thus-obtained ethyl acetate layer was washed with saturated brine (0.3 L×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and red crystals
|
Type
|
CUSTOM
|
Details
|
were precipitated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (0.3 L) was added to the thus-obtained crystals
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the crystals
|
Type
|
CUSTOM
|
Details
|
Subsequently, the crystals were re-crystallized from the mixture of solvents (hexane:ethyl acetate=10:1)
|
Type
|
FILTRATION
|
Details
|
The thus-produced crystals were collected through suction-filtration
|
Type
|
WASH
|
Details
|
washed with the same solvent mixture
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
The mother liquid for re-crystallization
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (30 ml)
|
Type
|
ADDITION
|
Details
|
the mixture of solvents (100 ml) (hexane:ethyl acetate=10:1)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
followed by re-crystallization
|
Type
|
FILTRATION
|
Details
|
The thus-obtained crystals were subjected to suction-filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
Through the second re-crystallization
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |